3,4-Dimethyl-1-pentyn-3-ol
Overview
Description
3,4-Dimethyl-1-pentyn-3-ol: is an organic compound with the molecular formula C7H12O . It is a colorless to slightly yellow oily liquid with a special smell. This compound is fully miscible in water and has a boiling point of approximately 133°C . It is used in various applications, including organic synthesis and as an intermediate in the production of other chemicals .
Mechanism of Action
Target of Action
3,4-Dimethyl-1-pentyn-3-ol is a complex organic compound often used in proteomics research . .
Biochemical Pathways
As a compound used in proteomics research
Pharmacokinetics
It is known to be fully miscible in water , which could influence its absorption and distribution in the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, it is known to be fully miscible in water , suggesting that its action could be influenced by the hydration status of the environment. It is also known to be stable at room temperature , suggesting that temperature could influence its stability
Preparation Methods
Synthetic Routes and Reaction Conditions:
- One common method to prepare 3,4-Dimethyl-1-pentyn-3-ol is through the condensation reaction of ethynyl hydroxyacetone with methanol .
- Another method involves the reaction between hexadiynol and dimethyl sulfoxide .
Industrial Production Methods:
- Industrially, the compound can be synthesized using similar methods, with careful control of reaction conditions to ensure high yield and purity. The reactions are typically carried out under controlled temperatures and pressures to optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Dimethyl-1-pentyn-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
- Oxidation reactions typically yield ketones or aldehydes.
- Reduction reactions produce saturated alcohols.
- Substitution reactions result in the formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Comparison with Similar Compounds
- 3,4-Dimethyl-1-penten-3-ol
- 3,4-Dimethyl-4-pentyn-3-ol
Comparison:
- 3,4-Dimethyl-1-pentyn-3-ol is unique due to its specific structure, which includes both an alkyne and an alcohol functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3,4-dimethylpent-1-yn-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-7(4,8)6(2)3/h1,6,8H,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNLEQBXXLGELU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022154 | |
Record name | 3,4-Dimethyl-1-pentyn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
Record name | 1-Pentyn-3-ol, 3,4-dimethyl- | |
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CAS No. |
1482-15-1 | |
Record name | 3,4-Dimethyl-1-pentyn-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1482-15-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14253 | |
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Record name | 3,4-Dimethyl-1-pentyn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dimethyl-1-pentyn-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,4-DIMETHYL-1-PENTYN-3-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HME360EIQ | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 3,4-Dimethyl-1-pentyn-3-ol is treated with formic acid?
A1: The research paper ["The Formic Acid Rearrangement of this compound and 3-Isopropyl-4-methyl-1-pentyn-3-ol" []] investigates this specific reaction. It reveals that this compound undergoes a rearrangement in the presence of formic acid. The primary products are 3,4-dimethyl-3-penten-2-one (obtained in a 45% yield) [] and a new aldehyde, 3,4-dimethyl-2-pentenal (obtained in a 5% yield) []. This rearrangement highlights the reactivity of the tertiary alcohol group adjacent to the triple bond in the starting compound.
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